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Compound of Interest

(S)-Azepan-2-ylmethanol

Compound Name:
hydrochloride

Cat. No.: B13896741

Get Quote

Executive Summary & Chemical Profile

(S)-Azepan-2-ylmethanol hydrochloride (also known as (S)-2-(hydroxymethyl)azepane HCI)
is the seven-membered ring homologue of L-prolinol. It serves as a versatile chiral scaffold in
drug discovery, particularly for introducing conformational flexibility compared to pyrrolidine or
piperidine analogues. This guide provides a comprehensive breakdown of its spectroscopic
signatures (NMR, IR, MS) to facilitate rigorous quality control and structural validation.

Chemical Identity
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Property

Detail

IUPAC Name

(2S)-azepan-2-ylmethanol; hydrochloride

Common Name

(S)-Homoprolinol hydrochloride

CAS Number

66928-78-7 (Salt); 132686-98-3 (Free Base)

Molecular Formula

Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Base)
o (S)-Enantiomer (derived from L-Lysine or (S)-2-
Chirality . - .
aminoadipic acid pathways)
Appearance White to off-white hygroscopic solid

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation

logic.

lonization & Fragmentation Profile

e Method: Electrospray lonization (ESI) in Positive Mode (

).

¢ Solvent: Methanol/Water + 0.1% Formic Acid.
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lon Type m/z (Observed) Assignment Mechanistic Insight
Protonation of the
130.1 Parent lon )
secondary amine.
Common in
152.1 Sodium Adduct glass/solvent
contaminants.
Loss of hydroxymethyl
Fragment 1 99.1 group (primary
cleavage).
Dehydration (often low
Fragment 2 112.1 abundance in soft

ionization).

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathway observed in MS/MS

experiments.

- CH20H (31 Da)
Alpha-cleavage

Parent lon [M+H]+
m/z 130.1

- H20 (18 Da)

Fragment [M-CH20OH]+
m/z 99.1
(Azepanium Ring)

Thermal/Collisional

Fragment [M-H20]+
m/z 112.1
(Dehydration)

Click to download full resolution via product page

Figure 1: Proposed ESI-MS fragmentation pathway for (S)-Azepan-2-ylmethanol.

Infrared Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt is dominated by the strong hydrogen bonding

network of the ammonium salt and the alcohol.
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Frequency ( Structural

Intensity Vibrational Mode .
) Assignment

Alcohol O-H stretch

3250 — 3450 Broad, Strong (H-bonded)
-bonded).

Ammonium salt

stretch (multiple
2400 — 3000 Very Broad

bands, "salt

broadness").

2850 — 2950 Medium C-H stretching of the
azepane ring.

N-H bending
1580 — 1610 Medium (scissoring) of

secondary amine salt.

Primary alcohol C-O
1050 — 1080 Strong retch
stretch.

Technical Note: The broad absorption between 2400-3000

is diagnostic of the amine hydrochloride. If the free base is analyzed, this band disappears, and
a sharper N-H stretch appears ~3300

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural and stereochemical verification. Due to the
hydrochloride salt form, Deuterium Oxide (

) or Methanol-

(

) are the preferred solvents to ensure solubility and prevent aggregation.
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General Protocol[7]

o Sample Prep: Dissolve 5-10 mg of salt in 0.6 mL

o Reference: Calibrate to residual HDO (4.79 ppm) or internal TSP (0.00 ppm).

e pH Sensitivity: Chemical shifts of H-2 and H-7 are pH-dependent due to ammonium
protonation/deprotonation equilibrium.

H NMR Data (Representative in , 400 MHz)

Note: Integration values assume 1H normalization for methine.
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Shift (

Mult.

» Ppm)

Integ. Assignment Interpretation

3.85 dd

Diastereotopic

roton of
1H P

-OH hydroxymethyl

group.

3.68 dd

Diastereotopic
proton of
1H
hydroxymethyl

group.

3.45-3.55 m

Methine proton

1H H-2 alpha to N and

3.20-3.35 m

Methylene
2H H-7 protons alpha to
N (ring).

1.85-2.05 m

Ring protons
beta to N.

2H H-3

1.55-1.80 m

Remaining ring
methylene

6H H-4, H-5, H-6
protons

(overlap).

Stereochemical Marker: The coupling constants of the

protons often show an ABX pattern with the H-2 methine, confirming the chiral center's rigidity.

C NMR Data (Representative in , 100 MHz)
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Shift (
Carbon Type Assignment
» Ppm)
63.5 C-2 (Chiral Center)
60.8 -OH (Exocyclic)
46.2 C-7 (Ring alpha-methylene)
295 C-3
26.1 C-6
25.4 C-5
23.8 C-4

Experimental Workflow: Purity & Identity Validation

To ensure the integrity of (S)-Azepan-2-ylmethanol HCI used in drug development, the

following self-validating workflow is recommended.
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Crude/lsolated
(S)-Azepan-2-ylmethanol HCI

1. 1H NMR (D20)
Check: Stoichiometry & Solvent

Purity > 95%?

2. Optical Rotation [a]D Recrystallization
(c=1, MeOH or H20) (iPrOH/EtOH)

3. Chiral HPLC/GC
(Derivatization often required)

Release for Synthesis

Click to download full resolution via product page

Figure 2: Analytical workflow for validating the identity and enantiomeric purity of the substrate.

Enantiomeric Purity Assessment

Direct chiral HPLC of the free amine can be difficult due to tailing.
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 Recommended Protocol: Derivatization with Mosher's Acid Chloride or O,0'-Dibenzoyl-L-
tartaric acid.

» NMR Shift Reagent: Use of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle alcohol) in

(on the free base) can split the

signals to determine ee% via NMR integration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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